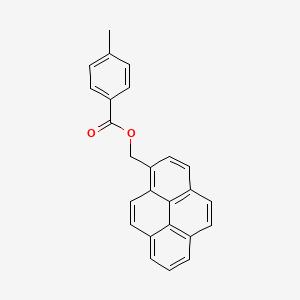
(Pyren-1-YL)methyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyren-1-YL)methyl 4-methylbenzoate is an organic compound that consists of a pyrene moiety attached to a methyl benzoate group. This compound is known for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-YL)methyl 4-methylbenzoate typically involves the esterification of pyrene-1-methanol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification processes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely.
Análisis De Reacciones Químicas
Types of Reactions
(Pyren-1-YL)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Pyrene-1-methanol.
Substitution: Nitro or halogenated pyrene derivatives.
Aplicaciones Científicas De Investigación
(Pyren-1-YL)methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (Pyren-1-YL)methyl 4-methylbenzoate largely depends on its interaction with other molecules. In biological systems, it can intercalate into DNA due to its planar structure, affecting gene expression and cellular processes. In optoelectronic applications, its fluorescence properties are exploited to convert electrical energy into light.
Comparación Con Compuestos Similares
Similar Compounds
Pyrene-1-methanol: Lacks the ester group but shares the pyrene moiety.
4-Methylbenzoic acid: Contains the benzoate group but lacks the pyrene moiety.
Pyrene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl benzoate group.
Uniqueness
(Pyren-1-YL)methyl 4-methylbenzoate is unique due to the combination of the pyrene and methyl benzoate groups, which confer both strong fluorescence and specific chemical reactivity. This makes it particularly useful in applications requiring both properties, such as in the development of advanced materials and biological probes.
Propiedades
Número CAS |
111077-41-9 |
|---|---|
Fórmula molecular |
C25H18O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
pyren-1-ylmethyl 4-methylbenzoate |
InChI |
InChI=1S/C25H18O2/c1-16-5-7-20(8-6-16)25(26)27-15-21-12-11-19-10-9-17-3-2-4-18-13-14-22(21)24(19)23(17)18/h2-14H,15H2,1H3 |
Clave InChI |
UROPXYRZSYRKEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
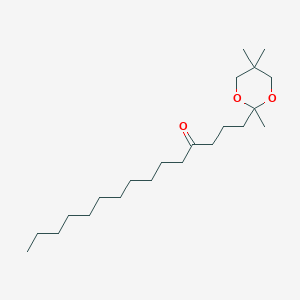
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
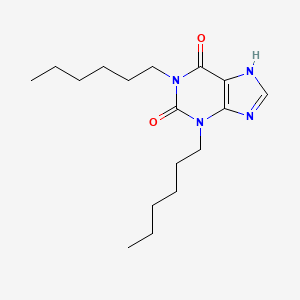

![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)

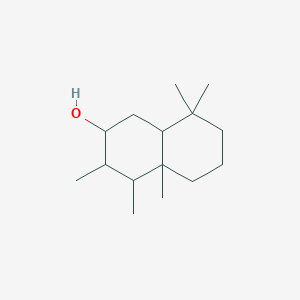
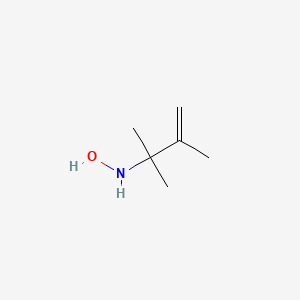
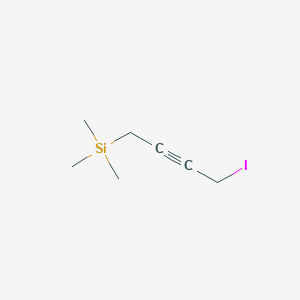
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)

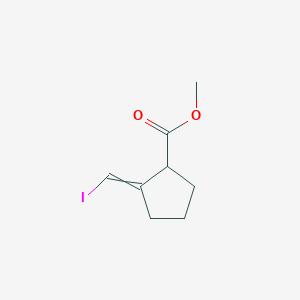
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
